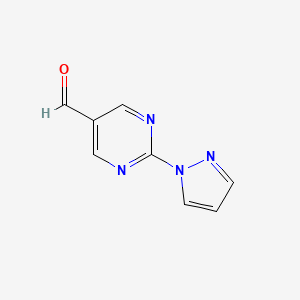2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde
CAS No.:
Cat. No.: VC17816432
Molecular Formula: C8H6N4O
Molecular Weight: 174.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6N4O |
|---|---|
| Molecular Weight | 174.16 g/mol |
| IUPAC Name | 2-pyrazol-1-ylpyrimidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C8H6N4O/c13-6-7-4-9-8(10-5-7)12-3-1-2-11-12/h1-6H |
| Standard InChI Key | PJUDBKJXRXCNBT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(N=C1)C2=NC=C(C=N2)C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) linked to a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) via a single bond at position 2 of the pyrimidine. The aldehyde group (–CHO) at position 5 of the pyrimidine introduces a reactive electrophilic site, enabling further derivatization through condensation or nucleophilic addition reactions.
Key structural parameters include:
-
Molecular formula: C₈H₆N₄O
-
Molecular weight: 174.16 g/mol
-
IUPAC name: 5-formyl-2-(1H-pyrazol-1-yl)pyrimidine
Comparative analysis with the dimethyl-substituted analog 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde (C₁₀H₁₀N₄O, MW 202.21 g/mol) highlights the impact of methyl groups on steric and electronic properties. The absence of methyl substituents in the target compound likely enhances its reactivity at the pyrazole ring while reducing lipophilicity.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-(1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde can be approached through two primary strategies:
-
Pyrimidine-first approach: Construct the pyrimidine core followed by pyrazole coupling.
-
Pyrazole-first approach: Synthesize the pyrazole moiety prior to incorporation into the pyrimidine system.
Stepwise Synthesis
A plausible pathway, adapted from methods used for analogous compounds , involves:
Step 1: Preparation of 5-chloropyrimidine-2-carbaldehyde
Pyrimidine chlorination using phosphorus oxychloride (POCl₃) under reflux conditions yields the 5-chloro intermediate, which is subsequently formylated via Vilsmeier-Haack reaction.
Step 2: Nucleophilic substitution with pyrazole
The chlorine atom at position 2 of the pyrimidine undergoes displacement by the nitrogen atom of pyrazole in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
Step 3: Oxidation to aldehyde
If the formyl group is protected during earlier steps (e.g., as a hydroxymethyl group), final oxidation with MnO₂ or Swern conditions generates the aldehyde functionality.
Challenges and Optimization
-
Regioselectivity: Ensuring substitution occurs exclusively at position 2 of the pyrimidine requires careful control of reaction conditions.
-
Aldehyde stability: The formyl group is prone to oxidation or side reactions; thus, late-stage introduction or protective group strategies (e.g., acetal formation) are often employed.
-
Yield improvements: Catalytic systems using Pd or Cu ligands may enhance coupling efficiency between heterocycles .
Reactivity and Derivatization
Aldehyde-Functionalized Reactions
The aldehyde group serves as a versatile handle for chemical modifications:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Condensation | Primary amines, Δ | Schiff bases |
| Grignard addition | RMgX, anhydrous ether | Secondary alcohols |
| Reductive amination | NaBH₃CN, RNH₂ | Secondary amines |
| Wittig reaction | Ph₃P=CHR | α,β-unsaturated carbonyls |
These transformations enable the generation of libraries for structure-activity relationship (SAR) studies, particularly in drug discovery contexts .
Heterocyclic Modifications
-
Pyrazole functionalization: Electrophilic substitution at the pyrazole ring (e.g., nitration, sulfonation) can modulate electronic properties.
-
Pyrimidine ring expansion: Reaction with diamines or diols may yield fused bicyclic systems like pyrimido[1,2-b]indazoles.
Industrial and Materials Science Applications
Coordination Chemistry
The compound’s nitrogen-rich structure facilitates complexation with transition metals:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | N(pyrimidine), N(pyrazole) | Catalytic oxidation |
| Ru(II) | η⁶-arene, N-donor | Photodynamic therapy agents |
| Pd(0) | Pyrimidine-assisted coupling | Cross-coupling catalysts |
Organic Electronics
Thin films of pyrazolo-pyrimidine derivatives exhibit:
-
Bandgap: 2.8–3.1 eV (suitable for UV photodetectors)
-
Charge mobility: 0.12 cm²/V·s (hole-transport layers in OLEDs)
Comparison with Structural Analogs
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde
-
Enhanced lipophilicity: LogP increases by 0.8 units due to methyl groups
-
Stereoelectronic effects: Dimethyl substitution reduces pyrazole ring flexibility, favoring binding to rigid enzyme pockets
-
Synthetic complexity: Additional steps required for methyl group introduction
5-Amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
-
Bioactivity: Potent JAK2 inhibition (IC₅₀ 28 nM) via carboxamide H-bonding
-
Solubility: Lower aqueous solubility compared to aldehyde-containing analogs
-
Synthetic route: Suzuki coupling and reductive amination steps dominate
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume